molecular formula C17H26ClNO2 B1456567 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1220029-75-3

4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1456567
M. Wt: 311.8 g/mol
InChI Key: UAEOOJMWVZOSLX-UHFFFAOYSA-N
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Description

4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride, also known as SA-2, is an organic compound used in scientific experiments for its biological properties1. It has a molecular formula of C17H26ClNO2 and a molecular weight of 311.8 g/mol1.



Synthesis Analysis

Unfortunately, the specific synthesis process for 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride is not readily available in the search results. However, it is commercially available from various chemical suppliers12.



Molecular Structure Analysis

The molecular structure of 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a methoxyphenoxy group and an allyl group1.



Chemical Reactions Analysis

The specific chemical reactions involving 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride are not provided in the search results. Further research or experimental data would be needed to provide a comprehensive analysis of its chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride are not fully detailed in the search results. It is known that it has a molecular weight of 311.8 g/mol1.


Scientific Research Applications

Synthesis and Characterization

  • Research has explored the synthesis and characterization of related compounds, focusing on their structural and chemical properties. For example, studies have been conducted on the synthesis, characterization, and biological evaluation of various piperidine derivatives, highlighting methodologies for creating complex molecules with potential therapeutic applications (Gul, H., Gul, M., & Erciyas, E., 2003).

Biological Activities

  • Compounds structurally related to "4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride" have been evaluated for various biological activities, including antibacterial, analgesic, and neuroprotective effects. For instance, studies on aryloxyethylamine derivatives have demonstrated potential neuroprotective effects against glutamate-induced cell death in rat pheochromocytoma cells, suggesting applications in neuroprotection and anti-ischemic stroke agent development (Zhong, Y., Gao, Y., Xu, Y., Qi, C., & Wu, B., 2020).

Pharmacological Evaluation

DNA Binding Studies

  • Investigations into the DNA binding properties of related molecules have been conducted, offering insights into their interactions with biological macromolecules and potential applications in drug development. For example, research on N-acyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-ones has explored their stereochemistry, biological activity, and DNA binding studies, indicating their potential for further pharmaceutical exploration (Mohanraj, V., & Ponnuswamy, S., 2018).

Safety And Hazards

The safety and hazards associated with 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride are not specified in the search results. As with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The future directions for research on 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride are not specified in the search results. Given its biological properties1, it could be a subject of interest in various scientific experiments.


properties

IUPAC Name

4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.ClH/c1-3-4-15-5-6-16(17(13-15)19-2)20-12-9-14-7-10-18-11-8-14;/h3,5-6,13-14,18H,1,4,7-12H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEOOJMWVZOSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride

CAS RN

1220029-75-3
Record name Piperidine, 4-[2-[2-methoxy-4-(2-propen-1-yl)phenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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